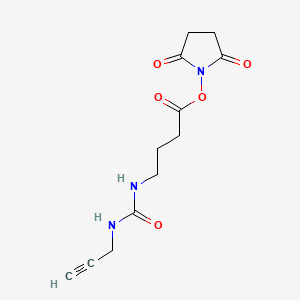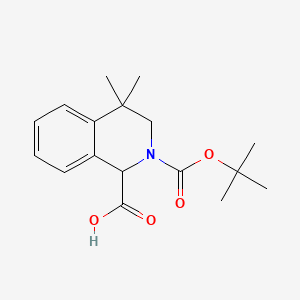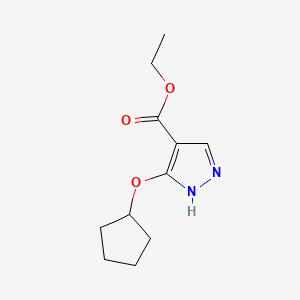
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidinone ring and a ureido group, making it a versatile reagent in organic synthesis and biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-(3-(prop-2-yn-1-yl)ureido)butanoic acid. The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring acts as a leaving group.
Click Chemistry: The prop-2-yn-1-yl group allows for click chemistry reactions, particularly with azides, forming triazoles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Copper(I) catalysts are often employed in click chemistry reactions to facilitate the formation of triazoles.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate involves its reactivity with nucleophiles and azides. The pyrrolidinone ring can be displaced by nucleophiles, leading to the formation of new covalent bonds. In click chemistry reactions, the prop-2-yn-1-yl group reacts with azides to form stable triazole rings, which can be used to link various molecular entities .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate: Similar in structure but lacks the ureido group, making it less versatile in certain applications.
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: Contains an ester group instead of the ureido group, which affects its reactivity and applications.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate stands out due to its combination of a pyrrolidinone ring, a ureido group, and a prop-2-yn-1-yl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific disciplines .
Propiedades
Fórmula molecular |
C12H15N3O5 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(prop-2-ynylcarbamoylamino)butanoate |
InChI |
InChI=1S/C12H15N3O5/c1-2-7-13-12(19)14-8-3-4-11(18)20-15-9(16)5-6-10(15)17/h1H,3-8H2,(H2,13,14,19) |
Clave InChI |
TUJLFKVYVNNYSL-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)NCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)

